molecular formula C25H23N5O6 B2511024 N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260634-78-3

N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2511024
CAS RN: 1260634-78-3
M. Wt: 489.488
InChI Key: MRAOXZNGAVCQLN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetylamino group, an oxadiazole ring, and a dimethoxyphenyl group. These functional groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

  • Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives : A study by Gul et al. (2017) involved the synthesis of 1,3,4-oxadiazole compounds, which showed significant antimicrobial activity against selected microbial species. Some compounds in this series demonstrated lower toxicity and were proposed for further biological screenings (Gul et al., 2017).

Synthesis and Biological Assessment

  • Development of Novel Acetamides : A study by Karpina et al. (2019) focused on the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle. These compounds showed diverse biological properties, indicating their potential for pharmacological applications (Karpina et al., 2019).

Inhibitory Properties

  • Inhibition of Five-Lipoxygenase Activity Protein : Research by Latli et al. (2015) identified a novel compound as an effective inhibitor of the five-lipoxygenase activity protein, demonstrating notable pharmacokinetic properties (Latli et al., 2015).

Antibacterial Agents

  • Synthesis of Antibacterial Derivatives : Ramalingam et al. (2019) synthesized various derivatives with antibacterial properties, indicating the therapeutic potential of these compounds in combating bacterial infections (Ramalingam et al., 2019).

Pharmacological Evaluation

  • Computational and Pharmacological Analysis : Research by Faheem (2018) involved computational and pharmacological evaluations of oxadiazole and pyrazole derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

NMR Study of Oxadiazole Derivatives

  • NMR Characterization of Novel Compounds : A study by Ying-jun (2012) focused on the NMR analysis of a novel 1,3,4-oxadiazole derivative, providing detailed structural insights (Ying-jun, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-15(31)26-17-7-9-18(10-8-17)27-22(32)14-30-12-4-5-19(25(30)33)24-28-23(29-36-24)16-6-11-20(34-2)21(13-16)35-3/h4-13H,14H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAOXZNGAVCQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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